ISOFLAVONOID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoflavonoids are a class of flavonoid phenolic compounds primarily found in leguminous plants. They are recognized for their structural similarity to human estrogens, which allows them to function as phytoestrogens. Isoflavonoids play significant roles in plant defense mechanisms and human health, including potential protective effects against hormone-related cancers, cardiovascular diseases, and other ailments .

Preparation Methods

Isoflavonoids are synthesized through the phenylpropanoid pathway, which involves several enzymatic steps. The key enzyme, isoflavone synthase, catalyzes the conversion of flavanones to isoflavones. Industrial production often involves the extraction of isoflavonoids from soybeans and other leguminous plants using solvents like methanol or ethanol combined with water .

Chemical Reactions Analysis

Isoflavonoids undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NADPH-dependent reductases for reduction reactions and cytochrome P450 enzymes for hydroxylation. Major products formed from these reactions include different isoflavonoid derivatives, such as genistein and daidzein .

Scientific Research Applications

Isoflavonoids have a wide range of scientific research applications:

Chemistry: Isoflavonoids are studied for their unique chemical properties and potential as natural antioxidants.

Biology: They play crucial roles in plant-microbe interactions, such as rhizobia-legume symbiosis.

Medicine: Isoflavonoids are investigated for their potential to prevent hormone-related cancers, cardiovascular diseases, and other health benefits.

Industry: They are used in dietary supplements and functional foods due to their health-promoting properties .

Mechanism of Action

Isoflavonoids exert their effects by binding to estrogen receptors, mimicking or modulating the action of estrogen. This interaction can lead to estrogenic or anti-estrogenic effects, depending on the context. Isoflavonoids also influence various molecular pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense .

Comparison with Similar Compounds

Isoflavonoids are structurally similar to other flavonoids, such as flavones, flavanones, and pterocarpans. they are unique in their ability to act as phytoestrogens due to their structural resemblance to human estrogens. This property distinguishes them from other flavonoids and contributes to their specific biological activities .

Similar Compounds

- Isoflavones

- Isoflavanones

- Isoflavans

- Pterocarpans

Properties

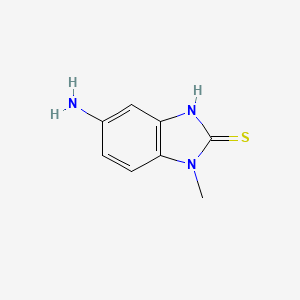

CAS No. |

103842-84-8 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.